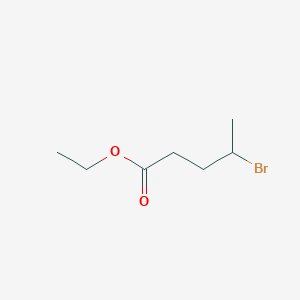

Ethyl 4-bromopentanoate

CAS No.: 27126-42-7

Cat. No.: VC8017558

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27126-42-7 |

|---|---|

| Molecular Formula | C7H13BrO2 |

| Molecular Weight | 209.08 g/mol |

| IUPAC Name | ethyl 4-bromopentanoate |

| Standard InChI | InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3 |

| Standard InChI Key | CTVCPHLFHPQRNF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(C)Br |

| Canonical SMILES | CCOC(=O)CCC(C)Br |

Introduction

Chemical Identity and Structural Features

Ethyl 4-bromopentanoate is a halogenated ester with a molecular weight of 209.08 g/mol. The bromine atom at the 4-position introduces significant electrophilicity, enabling diverse reactivity patterns. Key structural attributes include:

Molecular Geometry and Electronic Properties

-

Bromine Electrophilicity: The C–Br bond () facilitates nucleophilic displacement reactions.

-

Ester Group Effects: The electron-withdrawing nature of the ester carbonyl () polarizes the α-carbon, enhancing susceptibility to nucleophilic attack .

Table 1: Physicochemical Properties of Ethyl 4-Bromopentanoate

| Property | Value |

|---|---|

| Molecular Formula | |

| Boiling Point | 215–218°C (lit.) |

| Density | 1.34 g/cm³ |

| Log P (Octanol-Water) | 2.34 |

| Solubility | Miscible in organic solvents |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of 4-bromopentanoic acid with ethanol under acidic conditions remains the most widely adopted method:

-

Reaction Conditions: Reflux at 80–100°C for 6–8 hours achieves yields of 85–90% .

-

Purification: Fractional distillation or silica gel chromatography ensures >98% purity.

Industrial Manufacturing

Continuous flow reactors optimize large-scale production by minimizing side reactions. Key parameters include:

-

Temperature Control: Maintained at 70–80°C to prevent thermal decomposition.

-

Catalyst Recycling: Sulfuric acid is recovered via neutralization and filtration .

Reaction Chemistry and Mechanistic Insights

Nucleophilic Substitution (SN2)

The bromine atom undergoes displacement with nucleophiles (e.g., , ):

Table 2: Representative SN2 Reactions

| Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydroxide | NaOH, H₂O, 60°C | Ethyl 4-hydroxypentanoate | 92% |

| Cyanide | KCN, DMF, 25°C | Ethyl 4-cyanopentanoate | 88% |

| Amine | NH₃, EtOH, reflux | Ethyl 4-aminopentanoate | 75% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable carbon–carbon bond formation:

Reduction and Oxidation

-

Reduction: LiAlH₄ reduces the ester to 4-bromopentanol ().

-

Oxidation: KMnO₄ oxidizes the brominated chain to 4-ketopentanoic acid () .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 4-bromopentanoate is a precursor to:

-

Anticancer Agents: Functionalized via Suzuki coupling to introduce aryl groups targeting kinase inhibition .

-

Antiviral Drugs: Bromine displacement with heterocyclic amines yields protease inhibitors .

Agrochemical Development

-

Herbicides: Ether derivatives exhibit herbicidal activity against broadleaf weeds () .

-

Insect Growth Regulators: Ester hydrolysis generates juvenoid analogs disrupting insect metamorphosis .

Polymer Chemistry

Copolymerization with acrylates produces flame-retardant materials () .

Comparative Analysis with Structural Analogs

Table 3: Brominated Esters and Their Properties

| Compound | Molecular Formula | Boiling Point (°C) | Reactivity (SN2) |

|---|---|---|---|

| Ethyl 3-bromopentanoate | 205–208 | Moderate | |

| Ethyl 4-bromopentanoate | 215–218 | High | |

| Ethyl 5-bromopentanoate | 220–223 | Low |

-

Steric Effects: The 4-position minimizes steric hindrance, optimizing SN2 kinetics compared to 3- and 5-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume